![molecular formula C15H16NO2P B14240601 2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 391640-24-7](/img/structure/B14240601.png)
2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one is a complex organic compound that features a biphenyl group attached to an oxazaphosphinanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of biphenyl derivatives with oxazaphosphinanone precursors. One common method involves the use of a Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a nickel or copper catalyst under nitrogen protection . The reaction is carried out at elevated temperatures (around 130°C) and involves the use of solvents such as DMF (dimethylformamide) and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazaphosphinanone ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the oxazaphosphinanone ring.
2,2’-Biphenol: A biphenyl derivative with hydroxyl groups.
Polychlorinated Biphenyls (PCBs): Biphenyl compounds with multiple chlorine substitutions.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to the presence of the oxazaphosphinanone ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules and enhances its utility in various applications .
Eigenschaften
CAS-Nummer |
391640-24-7 |
|---|---|
Molekularformel |
C15H16NO2P |
Molekulargewicht |
273.27 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C15H16NO2P/c17-19(16-11-4-12-18-19)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,16,17) |
InChI-Schlüssel |
LLIZXIHYEZEDDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNP(=O)(OC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


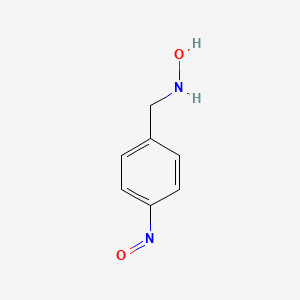

![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
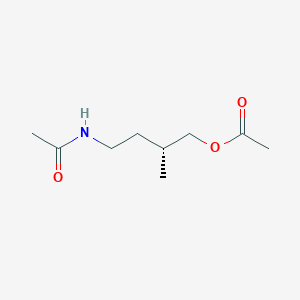
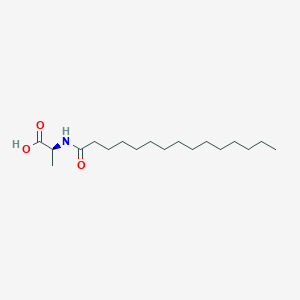
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
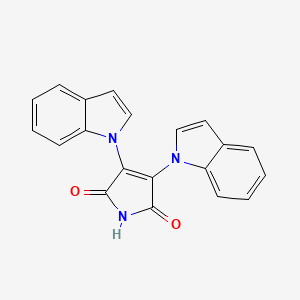
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
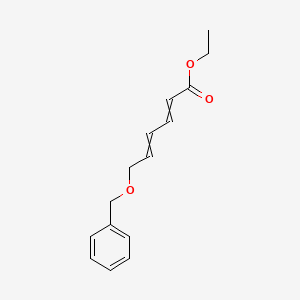
![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)


![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
